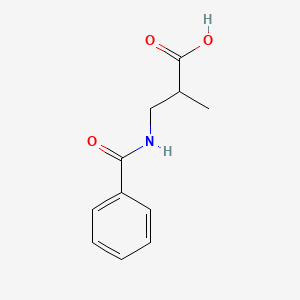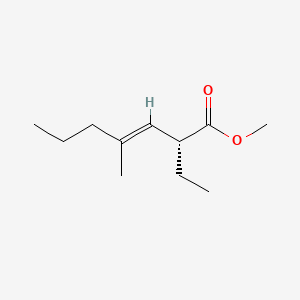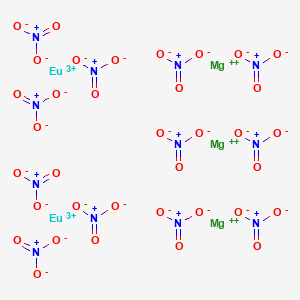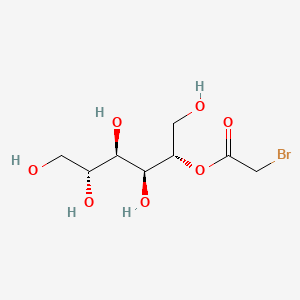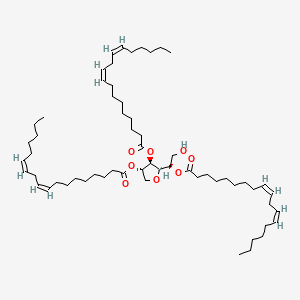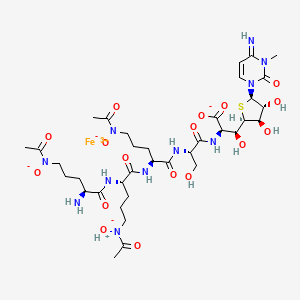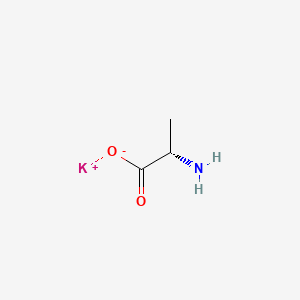
Potassium L-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium L-alaninate is a chemical compound formed by the combination of potassium ions and L-alanine, an amino acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in research and industrial processes due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium L-alaninate can be synthesized by reacting L-alanine with potassium hydroxide in an aqueous solution. The reaction typically involves dissolving L-alanine in water and then adding potassium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound. The reaction can be represented as follows:
L-alanine+Potassium hydroxide→Potassium L-alaninate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of automated reactors and controlled conditions ensures consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium L-alaninate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide may yield different oxidized derivatives of L-alanine.
Wissenschaftliche Forschungsanwendungen
Potassium L-alaninate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in biological systems and its potential effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use in drug delivery systems.
Industry: this compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of potassium L-alaninate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium glycinate
- Potassium serinate
- Potassium valinate
Uniqueness
Potassium L-alaninate is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications. For example, its stability in aqueous solutions and its ability to form stable complexes with metals make it valuable in certain industrial and research contexts.
Eigenschaften
CAS-Nummer |
34237-23-5 |
|---|---|
Molekularformel |
C3H6KNO2 |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
potassium;(2S)-2-aminopropanoate |
InChI |
InChI=1S/C3H7NO2.K/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1 |
InChI-Schlüssel |
UJLZCNZPJMYEKF-DKWTVANSSA-M |
Isomerische SMILES |
C[C@@H](C(=O)[O-])N.[K+] |
Kanonische SMILES |
CC(C(=O)[O-])N.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


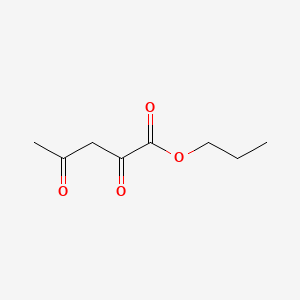

![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
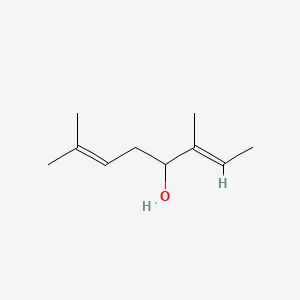
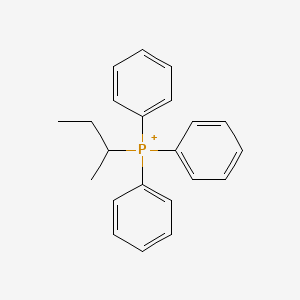

![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)

